molecular formula C8H6ClN B13529273 2-Chloro-4-(prop-2-yn-1-yl)pyridine

2-Chloro-4-(prop-2-yn-1-yl)pyridine

Cat. No.: B13529273
M. Wt: 151.59 g/mol
InChI Key: CRWXVNOCZRKFMJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(prop-2-yn-1-yl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom at the second position and a prop-2-yn-1-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(prop-2-yn-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(prop-2-yn-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The prop-2-yn-1-yl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Electrophilic Addition: Reagents like bromine or hydrogen chloride in non-polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Addition Products: Compounds with additional substituents on the prop-2-yn-1-yl group.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-4-(prop-2-yn-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Chemistry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(prop-2-yn-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(prop-2-yn-1-yl)pyridine-3-carboxamide
  • This compound-5-carboxamide
  • 4-(prop-2-yn-1-yloxy)pyridine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloro-4-prop-2-ynylpyridine

InChI

InChI=1S/C8H6ClN/c1-2-3-7-4-5-10-8(9)6-7/h1,4-6H,3H2

InChI Key

CRWXVNOCZRKFMJ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=NC=C1)Cl

Origin of Product

United States

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